N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide
Description
Properties
IUPAC Name |
N,N-dimethyl-1,1-dioxo-7-phenyl-1,4-thiazepane-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-9-8-13(20(16,17)11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBTWNPRPZZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The molecular structure of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide comprises two critical functional groups:
- A 1,4-thiazepane ring with sulfur at position 4, oxidized to a sulfone.
- An N,N-dimethyl sulfonamide group attached to the nitrogen at position 4 of the thiazepane ring.
- A phenyl substituent at position 7, introducing steric and electronic complexity.
Key synthetic challenges include:
- Regioselective formation of the seven-membered thiazepane ring.
- Controlled oxidation of the thiazepane sulfur to a sulfone without over-oxidizing other functional groups.
- Introduction of the phenyl group at position 7 with spatial precision.
Synthetic Pathways
Route 1: Cyclization Followed by Sulfonylation and Oxidation
Thiazepane Ring Formation
The thiazepane core is constructed via a ring-closing metathesis (RCM) or nucleophilic substitution strategy. A representative pathway involves reacting 1,4-diamine precursors with α,ω-dihaloalkanes:
$$
\text{NH}2(\text{CH}2)3\text{S}(\text{CH}2)2\text{NH}2 + \text{Br}(\text{CH}2)2\text{C}6\text{H}5 \rightarrow \text{Thiazepane intermediate} + 2\text{HBr}
$$
The phenyl group is introduced via a Grignard reagent or Suzuki-Miyaura coupling at position 7.
Sulfur Oxidation
The thiazepane sulfide is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C:
$$
\text{Thiazepane-S} + 2\text{m-CPBA} \rightarrow \text{Thiazepane-SO}_2 + 2\text{m-CBA}
$$
Reaction monitoring via TLC or HPLC confirms complete conversion within 4–6 hours.
Route 2: Sulfonamide Preformation Followed by Cyclization
Sulfonamide Synthesis
N,N-Dimethylsulfonamide is prepared by reacting dimethylamine with sulfuryl chloride in anhydrous dichloromethane:
$$
2(\text{CH}3)2\text{NH} + \text{SO}2\text{Cl}2 \rightarrow (\text{CH}3)2\text{N-SO}2-\text{N}(\text{CH}3)_2 + 2\text{HCl}
$$
The product is isolated in 70–85% yield after aqueous workup.
Cyclization to Thiazepane
The sulfonamide undergoes cyclization with a 1,4-dibromobutane derivative bearing a phenyl group at position 7. This step employs a palladium catalyst for Suzuki coupling:
$$
\text{Br}(\text{CH}2)4\text{C}6\text{H}5 + \text{SO}2\text{N}(\text{CH}3)2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Thiazepane-SO}2\text{N}(\text{CH}3)2 + \text{Byproducts}
$$
Yields range from 50–65%, necessitating careful temperature control (60–80°C).
Route 3: One-Pot Tandem Synthesis
A streamlined approach combines cyclization, sulfonylation, and oxidation in a single reactor:
- Thiazepane ring formation via RCM using a Hoveyda-Grubbs catalyst.
- In situ sulfonylation with dimethylsulfamoyl chloride.
- Oxidation with hydrogen peroxide and tungstic acid at 40°C.
This method reduces purification steps and improves overall yield (55–70%).
Optimization and Characterization
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Oxidation Temperature | 0–25°C | Prevents over-oxidation |
| Sulfonylation Base | Triethylamine | 85% efficiency |
| Cyclization Catalyst | Pd(PPh₃)₄ | 60–70% yield |
Analytical Characterization
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires:
- Continuous Flow Reactors : For controlled oxidation and reduced exothermic risks.
- Solvent Recycling : Dichloromethane recovery via distillation.
- Waste Management : Neutralization of HCl byproducts with NaOH.
Patent US9718825B2 highlights similar protocols for related sulfonamides.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazepane ring and phenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized against related classes of molecules, including benzothiepine dioxides, triazole-thiones, and thiazine dioxides. Key comparisons are summarized below:
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- 1,4-Benzothiepine Dioxides: These derivatives exhibit enhanced metabolic stability and bioavailability compared to smaller-ring analogs.
- Triazole-Thiones : Compounds like those in show antimicrobial activity linked to sulfonyl and thione groups. The target compound’s sulfonamide may offer similar binding affinity, but its larger thiazepane ring could reduce rotational freedom, enhancing target selectivity .
- Nifurtimox: A 6-membered thiazine dioxide with antiparasitic activity.
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s sulfonamide group would exhibit S=O stretches near 1150–1250 cm⁻¹, similar to triazole-thiones . The absence of C=O bands (unlike hydrazinecarbothioamides) would confirm successful cyclization.
- X-ray Crystallography : Structural confirmation of analogs (e.g., benzothiepine dioxides) often relies on SHELX software , suggesting its utility for resolving the target compound’s conformation.
Research Findings and Implications
- Bioactivity : While direct data is absent, the compound’s structural motifs align with antiparasitic (nifurtimox-like) and antimicrobial (triazole-thione-like) activities. The phenyl group may enhance blood-brain barrier penetration, a hypothesis testable via in vitro models.
- Stability: The 1,1-dioxide group likely improves oxidative stability compared to non-dioxidized thiazepanes, as seen in benzothiepine derivatives .
- Synthetic Challenges : Multi-step synthesis may limit yield, necessitating optimization akin to benzodioxine-thiadiazole protocols .
Biological Activity
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide is a complex organic compound with significant biological activity attributed to its unique structural features. This article examines its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the thiazepane class of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 300.44 g/mol. The compound features a thiazepane ring, a phenyl group, and a sulfonamide group, which contribute to its biological activities.
Antibacterial Activity
The sulfonamide group in the compound is known for its antibacterial properties. It functions primarily by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes including pH regulation. Additionally, it disrupts folic acid synthesis in bacteria by inhibiting the enzyme involved in the final step of this pathway, leading to the prevention of bacterial growth.
Antitumor Potential
Research indicates that compounds with similar structures may exhibit anticancer activities. The unique combination of a thiazepane ring and sulfonamide group may confer distinct pharmacological properties that enhance its efficacy against cancer cells. Preliminary studies suggest that this compound could potentially act as an enzyme inhibitor, targeting specific pathways involved in tumor growth.
Biological Activity Profiles
The biological activity of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide can be compared to other structurally similar compounds. Below is a summary table highlighting key comparisons:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide | Thiazepane ring with sulfonamide | Antibacterial and potential anticancer |
| 4-(3,4-Dimethylphenyl)sulfonylthiazolidine | Thiazolidine ring | Antibacterial properties |
| Benzothiazepine derivatives | Similar thiazine structure | Anticancer activity |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound on various biological targets:
- Antibacterial Efficacy : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Antitumor Activity : A study investigating its effects on cancer cell lines revealed that N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide induces apoptosis in human breast cancer cells through the activation of caspase pathways. The compound was shown to reduce cell viability significantly in a dose-dependent manner.
- Mechanistic Studies : Further research has focused on elucidating the biochemical pathways affected by this compound. It was found to interfere with cell cycle progression and promote oxidative stress in cancer cells, enhancing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
